

Synthesis of 4-Amino-2-methoxybenzoic acid from p-aminosalicylic acid

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Compound of Interest

Compound Name: 4-Amino-2-methoxybenzoic acid

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Synthesis of 4-Amino-2-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

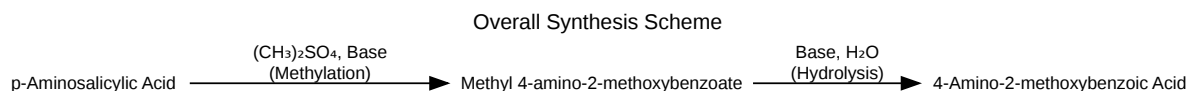
This in-depth technical guide details the synthesis of **4-Amino-2-methoxybenzoic acid**, a valuable intermediate in the pharmaceutical and chemical industries. The primary route discussed is the methylation of p-aminosalicylic acid (4-aminosalicylic acid), followed by the hydrolysis of the resulting ester intermediate. This document provides detailed experimental protocols, quantitative data, and mechanistic visualizations to aid in the successful synthesis and characterization of the target compound.

Overview of the Synthetic Pathway

The synthesis of **4-Amino-2-methoxybenzoic acid** from p-aminosalicylic acid is a two-step process:

- **O-Methylation:** The phenolic hydroxyl group of p-aminosalicylic acid is selectively methylated to form methyl 4-amino-2-methoxybenzoate. This reaction is typically carried out using dimethyl sulfate in the presence of a base.
- **Hydrolysis:** The methyl ester intermediate is then hydrolyzed under basic conditions to yield the final product, **4-Amino-2-methoxybenzoic acid**.

The overall reaction scheme is presented below:



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Caption: Overall synthesis scheme for **4-Amino-2-methoxybenzoic acid** from p-aminosalicylic acid.

Experimental Protocols

Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate

This procedure is adapted from established methylation methods for salicylic acid derivatives.

Materials:

- p-Aminosalicylic acid
- Dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$)
- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Acetone
- Ethyl acetate
- Water
- Brine

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve p-aminosalicylic acid in acetone.

- Add a stoichiometric equivalent of powdered potassium hydroxide (or sodium hydroxide) to the solution and stir vigorously.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add dimethyl sulfate (approximately 1.1 to 1.5 molar equivalents) dropwise to the cooled suspension, ensuring the temperature remains below 10 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, remove the acetone under reduced pressure.
- To the resulting residue, add water and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the ethyl acetate under reduced pressure to yield the crude methyl 4-amino-2-methoxybenzoate, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 4-Amino-2-methoxybenzoic Acid (Hydrolysis)

Materials:

- Methyl 4-amino-2-methoxybenzoate
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Methanol
- Water
- Hydrochloric acid (HCl)

Procedure:

- In a round-bottom flask, dissolve the crude or purified methyl 4-amino-2-methoxybenzoate in a mixture of methanol and water.
- Add an excess of sodium hydroxide (or potassium hydroxide) pellets or a concentrated aqueous solution.
- Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
- After cooling to room temperature, remove the methanol under reduced pressure.
- Dilute the remaining aqueous solution with water and cool in an ice bath.
- Carefully acidify the solution with hydrochloric acid to a pH of approximately 4-5.
- The product, **4-Amino-2-methoxybenzoic acid**, will precipitate out of the solution.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

Compound	Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
p-Aminosalicylic acid	C ₇ H ₇ NO ₃	153.14	135-145	White to beige powder
Methyl 4-amino-2-methoxybenzoate	C ₉ H ₁₁ NO ₃	181.19	155-159	Solid
4-Amino-2-methoxybenzoic acid	C ₈ H ₉ NO ₃	167.16	149-153	Pale cream crystalline powder[1][2][3]

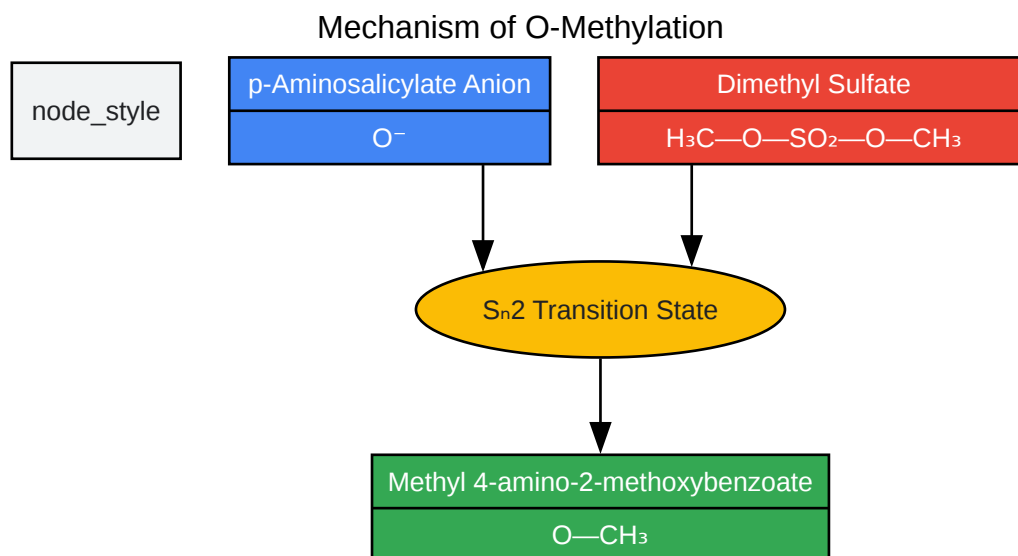
Table 2: Spectroscopic Data

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)
4-Amino-2-methoxybenzoic acid	Predicted shifts for a similar compound (2-amino-4-methoxybenzoic acid) in DMSO-d ₆ are: 3.70 (s, 3H), 6.09 (dd, 1H), 6.23 (d, 1H), 7.59 (d, 1H)	Data not readily available	Characteristic peaks for amino, methoxy, carboxylic acid, and aromatic groups are expected
Methyl 4-amino-2-methoxybenzoate	Data not readily available in detail, but characteristic peaks for aromatic protons, methoxy groups, and amino protons are expected.	Data not readily available	Characteristic peaks for amino, methoxy, ester, and aromatic groups are expected.

Mechanistic Insights and Visualizations

O-Methylation of p-Aminosalicylic Acid

The O-methylation of the phenolic hydroxyl group proceeds via a Williamson ether synthesis mechanism. The base deprotonates the more acidic phenolic hydroxyl group to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate in an S_N2 reaction.

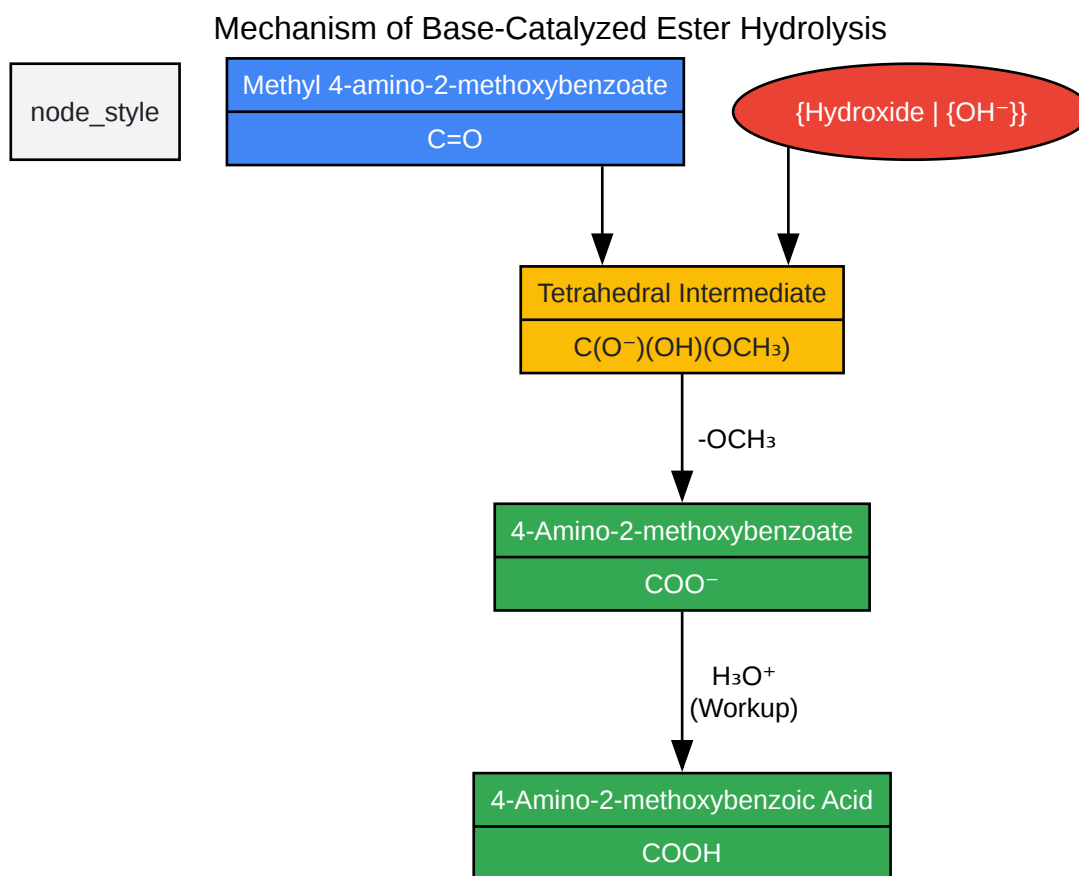


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Caption: Mechanism of O-methylation of the p-aminosalicylate anion with dimethyl sulfate.

Base-Catalyzed Hydrolysis of Methyl 4-amino-2-methoxybenzoate

The hydrolysis of the methyl ester is a saponification reaction. It proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion as a leaving group, to form the carboxylate salt, which is subsequently protonated during the acidic workup to yield the final carboxylic acid.



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Caption: Mechanism of base-catalyzed hydrolysis of methyl 4-amino-2-methoxybenzoate.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of **4-Amino-2-methoxybenzoic acid** from p-aminosalicylic acid. The described two-step process involving O-methylation and subsequent ester hydrolysis is a reliable method for obtaining this valuable chemical intermediate. The provided experimental protocols, quantitative data, and mechanistic diagrams are intended to support researchers and professionals in the successful execution and understanding of this synthetic route. Careful control of reaction conditions and appropriate purification techniques are essential for achieving high yields and purity of the final product.

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